molecular formula C18H14N4O3S B2575818 N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 1334368-74-9

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2575818
CAS No.: 1334368-74-9
M. Wt: 366.4
InChI Key: WJXQVCMSMOHYPY-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide: is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the furan ring: The 2,5-dimethylfuran moiety can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the thiazole ring: This can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Coupling of the oxadiazole and thiazole rings: This step typically involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final carboxamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new organic materials with specific electronic properties.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

  • Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide is largely dependent on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing substrate access.

    Receptor modulation: Interacting with a receptor to either activate or inhibit its signaling pathway.

Comparison with Similar Compounds

  • N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
  • N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline

Comparison:

  • Structural Differences: The presence of different substituents on the oxadiazole or thiazole rings.
  • Unique Properties: The specific combination of functional groups in N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide may confer unique electronic, steric, or pharmacokinetic properties that distinguish it from similar compounds.

This compound’s unique structure and potential applications make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c1-10-8-13(11(2)24-10)16-21-22-18(25-16)20-15(23)14-9-26-17(19-14)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXQVCMSMOHYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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